CMP98

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

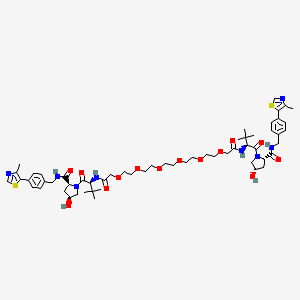

CMP98 est un composé chimère de ciblage de la protéolyse (PROTAC) qui présente un manque d'efficacité de dégradation de la protéine Von Hippel-Lindau (VHL) . Il fonctionne comme un composé de contrôle négatif en comparaison avec CM11 . This compound comprend deux ligands de Von Hippel-Lindau qui agissent dans leurs domaines actifs .

Applications De Recherche Scientifique

CMP98 is used extensively in scientific research as a negative control compound for CM11 . Its applications include:

Chemistry: this compound is used to study the efficacy of PROTACs in inducing protein degradation.

Biology: It helps in understanding the role of VHL in cellular processes by serving as a control in experiments.

Medicine: this compound is used in drug discovery and development to evaluate the potential of PROTACs in targeting specific proteins.

Mécanisme D'action

Target of Action

The primary target of CMP98 is the von Hippel-Lindau (VHL) protein . VHL is a protein that plays a crucial role in cellular response to hypoxia and is involved in the ubiquitination and subsequent proteasomal degradation of hypoxia-inducible-factor (HIF).

Mode of Action

This compound is a PROTAC (Proteolysis-Targeting Chimera) , a type of molecule that works by recruiting an E3 ubiquitin ligase to a target protein, leading to the target’s degradation . This compound is unique in that it Instead, it can be used as a negative control compound for CM11 .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would also impact its bioavailability .

Action Environment

The action of this compound, like other PROTACs, can be influenced by various environmental factors. These include the presence of the target protein and E3 ligase, the compound’s stability under physiological conditions, and the presence of competing substrates or proteins .

Analyse Biochimique

Biochemical Properties

CMP98 consists of two von Hippel-Lindau ligands on their active domain . This structure allows it to interact with the VHL protein, but it does not induce degradation of VHL

Cellular Effects

The cellular effects of this compound are primarily related to its inability to induce degradation of VHL . This makes it a valuable tool for studying the effects of VHL degradation and the role of VHL in cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the VHL protein . Unlike other PROTACs, this compound does not induce degradation of VHL . This unique property allows it to serve as a negative control in studies investigating the effects of VHL degradation .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

CMP98 est synthétisé en connectant deux ligands de Von Hippel-Lindau à leurs domaines actifs . La préparation implique la dissolution de 2 mg du composé dans 50 μL de diméthylsulfoxyde (DMSO), ce qui donne une concentration de liqueur mère de 40 mg/mL .

Méthodes de production industrielle

Les méthodes de production industrielle de this compound ne sont pas explicitement détaillées dans la littérature disponible. Il est généralement préparé dans des laboratoires de recherche à des fins scientifiques .

Analyse Des Réactions Chimiques

Types de réactions

CMP98, étant un PROTAC, subit principalement des réactions liées à sa fonction de chimère de ciblage de la protéolyse. Il n'induit pas la dégradation de VHL, ce qui en fait un contrôle négatif utile dans les expériences .

Réactifs et conditions communs

Le réactif commun utilisé dans la préparation de this compound est le diméthylsulfoxyde (DMSO), qui est utilisé pour dissoudre le composé . Les conditions réactionnelles impliquent le maintien de la solution à température ambiante et la protection de l'humidité .

Principaux produits formés

This compound lui-même est le principal produit formé à partir de sa synthèse. Il ne subit pas de dégradation ou de transformation significative dans des conditions de laboratoire standard .

Applications de la recherche scientifique

This compound est largement utilisé dans la recherche scientifique comme un composé de contrôle négatif pour CM11 . Ses applications comprennent:

Chimie : this compound est utilisé pour étudier l'efficacité des PROTACs dans l'induction de la dégradation des protéines.

Biologie : Il aide à comprendre le rôle de VHL dans les processus cellulaires en servant de contrôle dans les expériences.

Médecine : this compound est utilisé dans la découverte et le développement de médicaments pour évaluer le potentiel des PROTACs dans le ciblage de protéines spécifiques.

Mécanisme d'action

This compound fonctionne en se liant à deux ligands de Von Hippel-Lindau dans leurs domaines actifs . Il n'induit pas la dégradation de VHL, ce qui en fait un outil précieux pour étudier les mécanismes des PROTACs sans affecter les niveaux de VHL .

Comparaison Avec Des Composés Similaires

CMP98 est unique en son incapacité à induire la dégradation de VHL, ce qui le distingue des autres PROTACs comme CM11 . Des composés similaires comprennent:

CM11 : Un PROTAC qui induit efficacement la dégradation de VHL.

FKBP12 PROTAC dTAG-7 : Un composé hétérobifonctionnel qui dégrade sélectivement le coactivateur transcriptionnel du domaine bromodomaine BET BRD4.

Le rôle de this compound en tant que contrôle négatif en fait un composé crucial pour les études comparatives dans la recherche PROTAC .

Propriétés

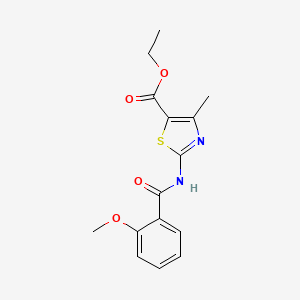

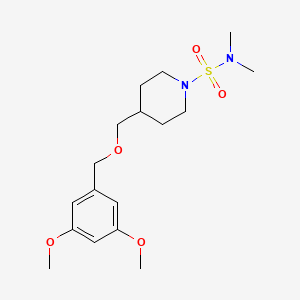

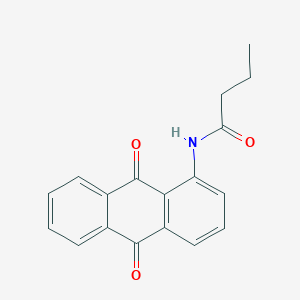

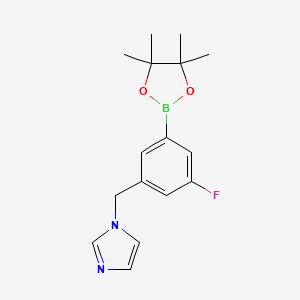

IUPAC Name |

(2S,4S)-4-hydroxy-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H82N8O14S2/c1-37-49(81-35-61-37)41-13-9-39(10-14-41)29-59-53(71)45-27-43(67)31-65(45)55(73)51(57(3,4)5)63-47(69)33-79-25-23-77-21-19-75-17-18-76-20-22-78-24-26-80-34-48(70)64-52(58(6,7)8)56(74)66-32-44(68)28-46(66)54(72)60-30-40-11-15-42(16-12-40)50-38(2)62-36-82-50/h9-16,35-36,43-46,51-52,67-68H,17-34H2,1-8H3,(H,59,71)(H,60,72)(H,63,69)(H,64,70)/t43-,44-,45-,46-,51+,52+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJCHHJGGFCCRS-NFXWONMQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H82N8O14S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1179.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Pyrrol-1-yl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine](/img/structure/B2380059.png)

![N-(1,2,3,4-tetrahydronaphthalen-1-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2380062.png)

![N-(5-chloro-2-methoxyphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2380063.png)

![N-(2,4-dimethylphenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2380071.png)

![Methyl 2-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-3-phenylpropanoate](/img/structure/B2380078.png)

![6-[4-[2-(6,7-Dimethyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetyl]piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2380079.png)